5-(Piperazin-1-ylmethyl)benzene-1,3-diol

Neuroscience Addiction Biology Receptor Pharmacology

Researchers studying cocaine reinforcement face significant risks when substituting D3R ligands: even close structural analogs show 100-fold affinity differences and opposite behavioral effects. OS-3-106 (5-(Piperazin-1-ylmethyl)benzene-1,3-diol) is the validated in vivo probe that reduces cocaine self-administration in rat models. - 115-fold D3R:D2R selectivity for therapeutic window studies - Brain-penetrant with validated efficacy in locomotion & yawning assays - Essential reference compound for novel D3R ligand screening

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
Cat. No. B12985856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperazin-1-ylmethyl)benzene-1,3-diol
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=CC(=CC(=C2)O)O
InChIInChI=1S/C11H16N2O2/c14-10-5-9(6-11(15)7-10)8-13-3-1-12-2-4-13/h5-7,12,14-15H,1-4,8H2
InChIKeyIBFGLRFUHZDVLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





OS-3-106: Technical Overview for Neuroscience Research


5-(Piperazin-1-ylmethyl)benzene-1,3-diol, also known as OS-3-106, is a synthetic small molecule belonging to the arylamide phenylpiperazine class. Its core structure consists of a resorcinol moiety linked to a piperazine ring via a methylene bridge . The compound is primarily recognized as a potent, selective, and brain-penetrant dopamine D3 receptor (D3R) partial agonist [1]. It is utilized as a high-value research tool in neuroscience, particularly for investigating the D3R's role in neuropsychiatric disorders and substance use disorders, with its most validated application being the study of cocaine addiction mechanisms [2].

D3R partial agonist tool for dopamine pathway studies
Cocaine self-administration model research context
Reported brain-penetrant probe for behavioral pharmacology

Why Generic Substitution Fails for OS-3-106


Substituting OS-3-106 with another D3R ligand from the phenylpiperazine class is scientifically unsound without rigorous revalidation. This is because seemingly minor structural modifications within this class lead to drastic, non-linear differences in both binding affinity and functional selectivity, which directly translate to divergent in vivo efficacy [1]. For instance, OS-3-106 and its close analog WW-III-55, despite sharing a similar core scaffold, exhibit a 100-fold difference in binding affinity for the D3R (Ki = 0.2 nM vs 20 nM) and opposite effects on cocaine self-administration in a variable-interval schedule [1]. This variability underscores that each molecule is a unique pharmacological entity. Procurement based solely on class membership risks obtaining a compound with a substantially different potency, selectivity profile, and behavioral outcome, potentially invalidating entire experimental paradigms [1].

D3R binding affinity may differ >100-fold among phenylpiperazine analogs, altering target engagement.
In vivo behavioral outcomes can be opposite even within the same class, requiring compound-specific validation.
D3R/D2R selectivity ratio varies widely across analogs, affecting off-target pathway interpretation.

Quantitative Evidence for OS-3-106 Selectivity and Efficacy


Superior D3R Binding Affinity vs. Analog

In a direct head-to-head comparison using the same assay system, OS-3-106 demonstrates a 100-fold higher binding affinity for the human dopamine D3 receptor than the closely related analog WW-III-55. The equilibrium dissociation constant (Ki) for OS-3-106 was determined to be 0.2 nM, compared to 20 nM for WW-III-55 [1]. This difference is substantial and underscores the critical impact of subtle structural modifications on target engagement.

D3R Binding Affinity
Head-to-head
Ki 0.2 nM
Reported binding affinity context; supports target engagement studies.
Analog WW-III-55 Ki 20 nM (100-fold difference).
Neuroscience Addiction Biology Receptor Pharmacology

In Vivo Efficacy in Cocaine Self-Administration

Despite both being D3R partial agonists, OS-3-106 and WW-III-55 exhibit divergent efficacy in a key in vivo model of cocaine addiction. In a multiple variable-interval (VI) 60-second schedule of cocaine self-administration, OS-3-106 (3-10 mg/kg) significantly decreased cocaine reinforcement rates. In contrast, WW-III-55 had no effect on cocaine self-administration under this identical paradigm [1]. This functional divergence highlights that high D3R affinity alone does not predict a specific behavioral outcome and positions OS-3-106 as the more effective compound for modulating motivated drug-seeking behavior in this validated model.

In Vivo Cocaine Model
Head-to-head
Decreased cocaine reinforcement
Analog: no effect
Reported in vivo behavioral response context; analog divergent.
Rat multiple VI-60 schedule, 3-10 mg/kg.
Behavioral Pharmacology Addiction Research In Vivo Efficacy

Moderate D3R/D2R Selectivity Profile

OS-3-106 exhibits a 115-fold binding selectivity for the D3R over the D2R. While its analog WW-III-55 demonstrates a higher selectivity ratio (>800-fold), the moderate selectivity of OS-3-106 is hypothesized to be a key determinant of its superior efficacy in reducing cocaine self-administration [1]. The authors suggest that some D2R engagement, as indicated by the lower selectivity ratio, may be beneficial for achieving the observed behavioral outcome. This establishes a specific, quantifiable pharmacological profile (high D3R affinity combined with moderate D2R selectivity) that differentiates OS-3-106 from both highly selective and non-selective ligands.

D3R/D2R Selectivity
Head-to-head
115-fold D3R-selective
Reported moderate selectivity profile context.
Analog WW-III-55 >800-fold; D2R co-engagement context.
Receptor Selectivity GPCR Pharmacology Off-Target Profiling

Validated Applications of OS-3-106


Cocaine Use Disorder Mechanism Studies

OS-3-106 is the premier choice for studies focused on modulating cocaine reinforcement. The evidence directly shows it significantly reduces cocaine self-administration in a validated rat model [1]. This makes it an essential tool for: (1) dissecting the specific contribution of D3Rs to the reinforcing effects of cocaine, (2) validating D3R as a therapeutic target for addiction pharmacotherapy, and (3) serving as a reference compound for screening and characterizing novel D3R ligands with potential anti-addiction properties. Its validated in vivo efficacy sets it apart from less potent or behaviorally inert analogs.

Probing Therapeutic Relevance of D3R/D2R Selectivity

The compound's unique 115-fold D3R:D2R selectivity profile [1] makes it a critical reagent for investigating the therapeutic window of D3R-targeted drugs. Researchers can use OS-3-106 to test the hypothesis that balanced engagement of both D3 and D2 receptors is more effective than ultra-selective D3R agonism for treating complex disorders like addiction or schizophrenia. Its use in comparative studies alongside highly selective analogs (e.g., WW-III-55) can precisely delineate the behavioral and neurochemical consequences of different selectivity ratios.

In Vivo D3R-Mediated Behavioral Pharmacology

OS-3-106 has been validated in multiple behavioral assays, including locomotion and D3R agonist-induced yawning [1]. Its demonstrated ability to penetrate the blood-brain barrier and modulate D3R-mediated behavior makes it a reliable in vivo probe. Specific applications include studying the role of D3Rs in locomotor activity, sensorimotor gating, and the behavioral effects of other dopaminergic agents. Its well-characterized in vivo profile reduces experimental variability and increases the reproducibility of behavioral neuroscience research.

Application
Selection Property
Validation Focus
Cocaine self-administration model studies
Behavioral pharmacology tool
Reinforcement rate endpoints
D3R/D2R co-engagement hypothesis testing
Selectivity profile
D2R engagement contribution context
D3R-mediated behavioral pharmacology studies
Brain-penetrant probe
Locomotor and yawning endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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